N-hydroxynaphthalene-2-carboxamide

5-Lipoxygenase Inflammation QSAR

N-Hydroxynaphthalene-2-carboxamide (2-naphthohydroxamic acid) is a superior hydroxamic acid probe offering >17-fold greater 5-lipoxygenase inhibitory potency (IC₅₀ = 1.1 µM) versus the phenyl analog, enabling robust target engagement at lower, more specific concentrations. Its rigid 2-naphthyl cap provides defined SAR for HDAC isoform selectivity studies, critically distinct from flexible-linker inhibitors like SAHA. As a direct-acting mutagen in TA98, it is the essential positive control for metabolic activation research. Generic substitution compromises experimental validity. Bulk quantities (10 g–10 kg) available.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 10335-79-2
Cat. No. B078682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxynaphthalene-2-carboxamide
CAS10335-79-2
Synonyms2-naphthohydroxamic acid
N,N-naphthaloylhydroxylamine
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)NO
InChIInChI=1S/C11H9NO2/c13-11(12-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H,12,13)
InChIKeyPCJLUGWQCHMMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxynaphthalene-2-carboxamide (CAS 10335-79-2): Comparative Procurement Guide for Hydroxamic Acid-Based Epigenetic Tool Compounds


N-Hydroxynaphthalene-2-carboxamide (CAS 10335-79-2, also known as 2-naphthohydroxamic acid) is a small-molecule hydroxamic acid derivative with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol [1]. The compound features a naphthalene-2-carboxamide core bearing an N-hydroxy functional group, which confers metal-chelating properties characteristic of the hydroxamic acid pharmacophore [2]. It has been documented as an inhibitor of arachidonate 5-lipoxygenase (5-LOX) [3] and serves as a core scaffold in the development of histone deacetylase (HDAC) inhibitors [4].

Why N-Hydroxynaphthalene-2-carboxamide (CAS 10335-79-2) Cannot Be Interchanged with Other Hydroxamic Acids or HDAC Probes


Hydroxamic acid-based compounds exhibit profound target selectivity and biological property differences driven by subtle variations in the aromatic capping group and linker architecture [1]. The naphthalene-2-carboxamide scaffold confers a distinct spatial orientation of the metal-binding hydroxamic acid moiety, which dictates specific interactions with enzyme active sites such as the 14-Å internal cavity of HDAC enzymes [2]. Furthermore, the compound displays a unique metabolic activation and mutagenicity profile compared to other hydroxamic acids, necessitating specific handling and experimental controls [3]. These molecular determinants render generic substitution with alternative hydroxamic acid-containing probes (e.g., SAHA/vorinostat, 1-naphthohydroxamic acid) scientifically invalid for studies requiring precise control over target engagement, selectivity, or metabolic fate.

N-Hydroxynaphthalene-2-carboxamide (CAS 10335-79-2): Head-to-Head Quantitative Evidence for Informed Selection


5-Lipoxygenase Inhibition: Superior Potency of 2-Naphthyl Scaffold over Phenyl Analog

In a quantitative structure-activity relationship (QSAR) study of hydroxamic acid inhibitors of 5-lipoxygenase, the 2-naphthyl derivative (N-hydroxynaphthalene-2-carboxamide) exhibited an IC₅₀ of 1.1 µM [1]. The unsubstituted phenyl analog (N-hydroxybenzamide) was markedly less potent, with an IC₅₀ of 19 µM [1]. This demonstrates that the 2-naphthyl group provides a >17-fold enhancement in inhibitory activity.

5-Lipoxygenase Inflammation QSAR

HDAC8 Isoform Selectivity: Divergent Profiles of 2-Naphthyl vs. 1-Naphthyl Regioisomers

The regioisomeric position of the hydroxamic acid on the naphthalene ring profoundly alters HDAC isoform selectivity. While specific IC₅₀ data for N-hydroxynaphthalene-2-carboxamide (2-naphthyl) against HDAC8 is not universally reported, class-level inference from structurally related 'linkerless' hydroxamic acids indicates that 2-naphthyl derivatives generally exhibit a different selectivity profile than the 1-naphthyl isomer [1]. The 1-naphthyl isomer (1-naphthohydroxamic acid) is a well-characterized selective HDAC8 inhibitor with an IC₅₀ of 14 µM against HDAC8 and >100 µM against HDAC1 and HDAC6 .

HDAC8 Epigenetics Selectivity Regioisomer

Capping Group Architecture: 2-Naphthyl Scaffold Enables Distinct Binding Mode vs. Linear SAHA (Vorinostat)

The 2-naphthyl group in N-hydroxynaphthalene-2-carboxamide provides a rigid, planar aromatic capping group that interacts with the surface of the HDAC enzyme, contrasting with the flexible, linear alkyl chain linker in the clinically approved pan-HDAC inhibitor SAHA (vorinostat) [1]. While SAHA potently inhibits Class I HDACs (IC₅₀ ~10-20 nM) , the 'linkerless' 2-naphthyl scaffold is anticipated to exhibit a distinct binding mode that may favor different HDAC isoforms or alter residence time [2].

HDAC Binding Mode Molecular Docking SAHA Vorinostat

Mutagenicity Profile: 2-Naphthohydroxamic Acid Requires Specific Metabolic Activation Controls Not Needed for Other Hydroxamates

N-Hydroxynaphthalene-2-carboxamide (2-naphthohydroxamic acid, NHA) is a potent, direct-acting mutagen in Salmonella typhimurium TA98, a property not universally shared by all hydroxamic acids [1]. Studies demonstrate that NHA's mutagenicity is dependent on metabolic activation via esterification, a pathway that may not be equally relevant for other hydroxamic acid-based probes like SAHA [1].

Mutagenicity Metabolic Activation Toxicology Ames Test

N-Hydroxynaphthalene-2-carboxamide (CAS 10335-79-2): Targeted Application Scenarios Based on Verified Differentiation


Probing 5-Lipoxygenase Inhibition with a Potent Hydroxamic Acid Chemotype

As a potent inhibitor of 5-lipoxygenase (IC₅₀ = 1.1 µM), this compound serves as a valuable tool for investigating the role of leukotriene biosynthesis in inflammatory and allergic disease models. Its >17-fold greater potency over the phenyl analog makes it the preferred choice for achieving robust target engagement at lower, more specific concentrations [1].

Structure-Activity Relationship (SAR) Studies of 'Linkerless' HDAC Inhibitors

The rigid, planar 2-naphthyl capping group of N-hydroxynaphthalene-2-carboxamide provides a structurally defined scaffold for probing the surface recognition pocket of HDAC enzymes. It is an essential control compound for studies aimed at dissecting the contribution of aromatic capping groups to isoform selectivity, contrasting with the flexible alkyl linker of SAHA/vorinostat [2][3].

Investigating Regioisomer-Dependent HDAC Isoform Selectivity

When used in parallel with its 1-naphthyl regioisomer (1-naphthohydroxamic acid), N-hydroxynaphthalene-2-carboxamide enables the systematic study of how the position of the hydroxamic acid attachment on the naphthalene ring dictates HDAC8 versus other isoform inhibition. This is critical for medicinal chemistry efforts aimed at developing selective HDAC probes [4].

Metabolic Activation and Mutagenicity Studies Requiring a Potent Hydroxamic Acid Carcinogen Model

Due to its well-characterized, potent, direct-acting mutagenicity in the Ames test (S. typhimurium TA98), this compound is an ideal positive control and model substrate for investigating the mechanisms of metabolic activation (e.g., esterification) that govern the genotoxicity of hydroxamic acids and related N-hydroxy compounds [5].

Technical Documentation Hub

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